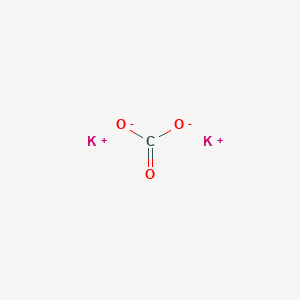
Potassium carbonate
Cat. No. B104465
Key on ui cas rn:
584-08-7
M. Wt: 138.205 g/mol
InChI Key: BWHMMNNQKKPAPP-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
Patent
US05938969
Procedure details


For example the method might involve nebulizing an aqueous solution of sodium or potassium hydroxide to generate an aerosol of droplets of size less than about 10 μm, contacting the aerosol with carbon dioxide gas, and drying the droplets in the aerosol, so as to form an aerosol of dry particles of sodium or potassium carbonate and/or bicarbonate.



Identifiers


|
REACTION_CXSMILES
|
[Na:1].[OH-:2].[K+:3].[C:4](=[O:6])=[O:5]>>[Na:1].[C:4](=[O:2])([O-:6])[O-:5].[K+:3].[K+:3].[C:4](=[O:2])([OH:6])[O-:5] |f:1.2,5.6.7,^1:0,6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Na]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
drying the droplets in the aerosol
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[Na]
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C([O-])(O)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
